molecular formula C30H29IN2O7 B012252 2'-Deoxy-5'-O-DMT-5-iodouridine CAS No. 104375-88-4

2'-Deoxy-5'-O-DMT-5-iodouridine

Cat. No.: B012252
CAS No.: 104375-88-4
M. Wt: 656.5 g/mol
InChI Key: RLDUYGSOCGOJTP-OYUWMTPXSA-N
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Description

2'-Deoxy-5'-O-DMT-5-iodouridine (DODI) is an important synthetic nucleoside that has been used in a wide range of biological, biochemical, and medical applications. DODI is a derivative of the natural nucleoside thymidine and has been used to synthetically modify a variety of different DNA and RNA molecules. DODI is a powerful tool for studying the structure and function of nucleic acids and their interactions with proteins, as well as for the development of therapeutic agents.

Scientific Research Applications

  • Clinical Monitoring of Antiviral Agents : A study by Belotto et al. (1991) introduced a new assay for 2'-deoxy-5-iodouridine in human serum. This method has a linear range of 100-2000 ng/ml, making it suitable for clinical monitoring of topical antiviral agents (Belotto et al., 1991).

  • Synthesis Applications : Kori et al. (2022) presented a rapid method for functionalizing DMTr-protected 5'-iodo-2′-deoxyuridine. This method involves Suzuki-Miyaura cross-coupling, Heck alkenylation, and carboamidation, enabling the synthesis of various C5-substituted 2'-deoxyuridine nucleosides (Kori et al., 2022).

  • DNA Synthesis and Repair Studies : The research by Sproviero et al. (2014) on the use of 5'-O-2,7-dimethylpixyl (DMPx) protecting group found that it limits acid exposure and improves DNA synthesis efficiency for substrates containing acid-sensitive 8-aryl-guanine adducts. This enhances the study of the impact of these adducts on DNA synthesis and repair (Sproviero et al., 2014).

  • Radiosensitizing Efficacy for Cancer Radiotherapy : Wang and Lu (2010) investigated the ultrafast electron transfer (UET) mechanism in 5-halo-2'-deoxyuridines. Their study revealed the DNA sequence dependence of radiosensitivity, potentially improving the radiosensitizing efficacy of these compounds for cancer radiotherapy (Wang & Lu, 2010).

  • Antiviral Activity : A study conducted by Camerman and Trotter (1964) suggested that the antiviral activity of 5-iodo-2'-deoxyuridine may be based on its unique crystal structure, characterized by an unusually short intermolecular distance between iodine and oxygen (Camerman & Trotter, 1964).

  • Nucleoside Synthesis : Aso et al. (2003) developed a method for synthesizing 5-substituted 2'-deoxyuridine nucleosides using metal-halogen exchange reaction of 5-iodo-2'-deoxyuridine sodium salt. This method efficiently produces various nucleoside derivatives in good yields (Aso et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, Idoxuridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and damaging the unborn child .

Biochemical Analysis

Biochemical Properties

2’-Deoxy-5’-O-DMT-5-iodouridine plays a significant role in biochemical reactions, particularly those involving DNA synthesis and repair. It interacts with several enzymes and proteins, including DNA polymerases and nucleases. The iodine atom in its structure allows for easy detection and tracking in biochemical assays. This compound is often used to study the incorporation of nucleoside analogs into DNA and their subsequent effects on DNA stability and function .

Cellular Effects

2’-Deoxy-5’-O-DMT-5-iodouridine has notable effects on various types of cells and cellular processes. It can influence cell function by incorporating into DNA during replication, leading to disruptions in DNA synthesis and repair. This can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into DNA can lead to the activation of DNA damage response pathways, altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-5’-O-DMT-5-iodouridine involves its incorporation into DNA, where it can act as a chain terminator or induce mutations. The presence of the iodine atom can interfere with base pairing, leading to errors during DNA replication. Additionally, this compound can inhibit the activity of DNA polymerases, further disrupting DNA synthesis. These effects can result in the activation of DNA damage response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-5-iodouridine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent DNA damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-5’-O-DMT-5-iodouridine in animal models vary with different dosages. At low doses, the compound can be incorporated into DNA without causing significant toxicity. At higher doses, it can induce DNA damage, leading to cell death and adverse effects on tissue function. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

2’-Deoxy-5’-O-DMT-5-iodouridine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA. The compound can also be metabolized by nucleoside deaminases and other enzymes, leading to its degradation and clearance from the cell. These metabolic processes can affect the compound’s efficacy and toxicity in biochemical assays .

Transport and Distribution

Within cells and tissues, 2’-Deoxy-5’-O-DMT-5-iodouridine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters on the cell membrane and distributed throughout the cell. The compound can also bind to specific proteins that facilitate its transport to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2’-Deoxy-5’-O-DMT-5-iodouridine is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity and function can be influenced by its localization, as it can interact with various nuclear proteins involved in DNA synthesis and repair. Additionally, post-translational modifications and targeting signals can direct the compound to specific nuclear compartments, further modulating its effects on cellular processes .

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDUYGSOCGOJTP-OYUWMTPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29IN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452859
Record name 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104375-88-4
Record name 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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